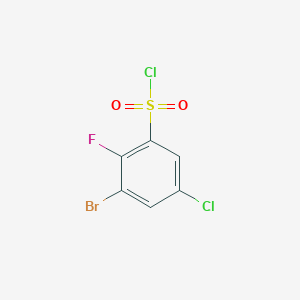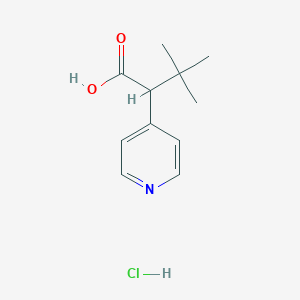
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyridine ring and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutanoic acid with pyridine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as acetonitrile or methanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutanoic acid: A structurally similar compound with a butanoic acid moiety but lacking the pyridine ring.
tert-Butylacetic acid: Another similar compound with a tert-butyl group attached to the acetic acid.
3,3-Dimethylbutyric acid: Similar to 3,3-Dimethylbutanoic acid but with slight structural differences.
Uniqueness
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride is unique due to the presence of both the pyridine ring and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-pyridin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)9(10(13)14)8-4-6-12-7-5-8;/h4-7,9H,1-3H3,(H,13,14);1H |
Clave InChI |
WRCVJBYWUMMAQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=NC=C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


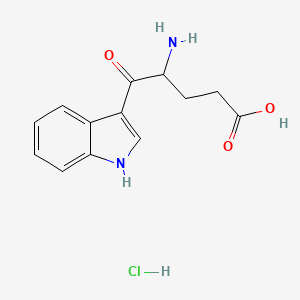
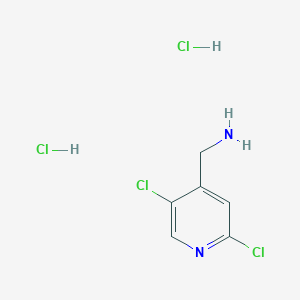
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
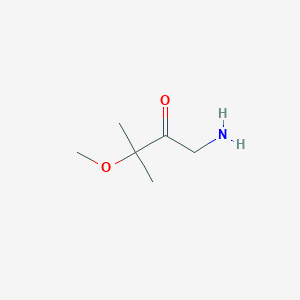



![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
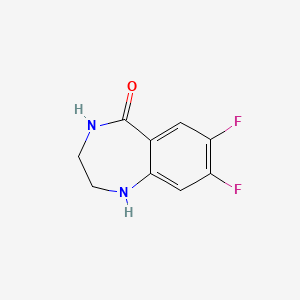

![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)

